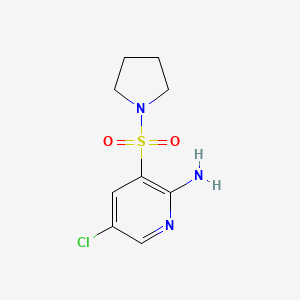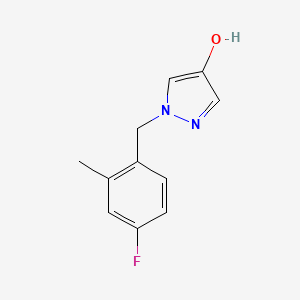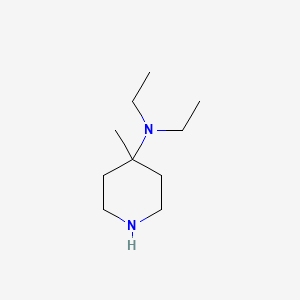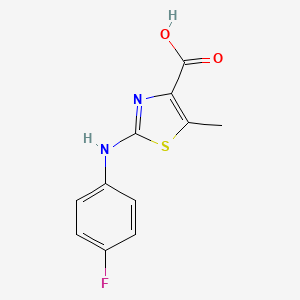![molecular formula C11H14ClN B1411996 N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine CAS No. 1595012-11-5](/img/structure/B1411996.png)
N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine
Vue d'ensemble
Description
N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine, also known as N-(2-chloro-4-methylphenyl)methylcyclopropanamine or N-2-chloro-4-methylphenylmethylcyclopropanamine, is an organic compound belonging to the class of cyclopropanamines. It is a colorless solid with a molecular formula of C10H13ClN2. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Neurological Studies and Imaging Agents
- Tropane Derivatives as Dopamine Transporter Tracers : Derivatives of Technetium(V)-oxo tropane, including compounds with a methyl substituent similar to N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine on the phenyl ring, were evaluated as potential imaging agents for the central nervous dopamine transporter (DAT). Small structural changes significantly affected the biological behavior and affinity for the DAT, highlighting the potential of such compounds in neurological imaging and diagnosis (Vanbilloen et al., 2006).
Psychiatric Disorder Research
- Corticotropin-Releasing Factor Receptor Antagonists : Benzazole derivatives, structurally related to N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine, were synthesized and evaluated as corticotropin-releasing factor 1 (CRF1) receptor antagonists. These compounds were explored for potential therapeutic applications in treating disorders related to stress and anxiety (Mochizuki et al., 2016).
Cardiovascular Research
Exploration of Sigma Receptor Ligands : NE-100, a compound structurally similar to N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine, was studied for its effects on cognitive dysfunction in rats, indirectly implicating potential applications in cardiovascular research as well, given the involvement of sigma receptors in various physiological processes (Ogawa et al., 1994).
Investigation of Halogenated Ethylamines : Research involving halogenated ethylamines, a category encompassing structures like N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine, provided insights into their ability to prevent ventricular arrhythmias, suggesting therapeutic potential in managing cardiovascular conditions (Drill & Hays, 1951).
Propriétés
IUPAC Name |
N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-2-3-9(11(12)6-8)7-13-10-4-5-10/h2-3,6,10,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODYXUUSJJZZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B1411917.png)



![[1-(Thian-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1411923.png)

amine](/img/structure/B1411925.png)




